molecular formula C23H27NO3 B3849096 1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B3849096
M. Wt: 365.5 g/mol
InChI Key: HRPGSHSZVAUYET-UHFFFAOYSA-N
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Description

1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the trimethoxyphenyl group and the spiro linkage to an indene-piperidine framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4,5-trimethoxybenzaldehyde with an appropriate indene derivative, followed by cyclization and spiro formation with piperidine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the spiro structure may influence the compound’s binding affinity and selectivity. These interactions can modulate various cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4,5-Trimethoxyphenyl)methyl]piperidine: Shares the trimethoxyphenyl group but lacks the spiro linkage, resulting in different chemical and biological properties.

    Spiro[indene-1,4’-piperidine]: Contains the spiro linkage but lacks the trimethoxyphenyl group, leading to variations in reactivity and applications.

Uniqueness

1’-[(2,4,5-Trimethoxyphenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to the combination of the trimethoxyphenyl group and the spiro linkage, which imparts distinct chemical properties and potential applications. This dual functionality allows for versatile reactivity and interactions, making it a valuable compound for various scientific and industrial purposes.

Properties

IUPAC Name

1'-[(2,4,5-trimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-25-20-15-22(27-3)21(26-2)14-18(20)16-24-12-10-23(11-13-24)9-8-17-6-4-5-7-19(17)23/h4-9,14-15H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGSHSZVAUYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCC3(CC2)C=CC4=CC=CC=C34)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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